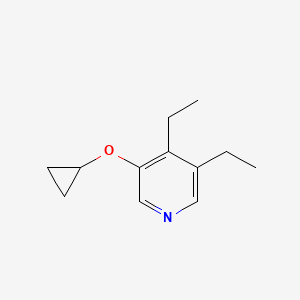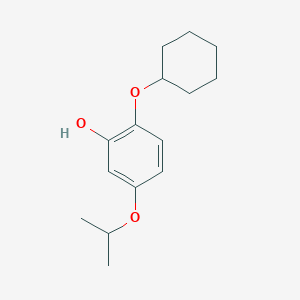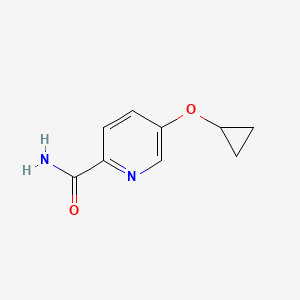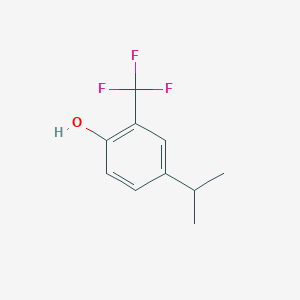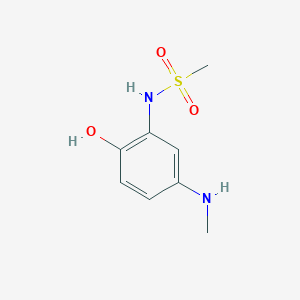
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-nitrophenylmethanesulfonamide with methylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, usually around 140°C, for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize production costs, often involving the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group results in the formation of an amino group .
Applications De Recherche Scientifique
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the adrenergic system.
Industry: The compound is used in the development of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with alpha 1-adrenoceptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events leading to the release of calcium ions from intracellular stores. This release of calcium ions plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide: This compound has a similar structure but with an additional ethyl group, which may affect its biological activity and chemical properties.
N-[2-hydroxy-5-(2-methylaminoethyl)phenyl]methanesulfonamide: Another similar compound with slight variations in its molecular structure, leading to differences in its mechanism of action and applications.
Uniqueness
N-(2-Hydroxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific interaction with alpha 1-adrenoceptors and its ability to release intracellular calcium. This property makes it a valuable compound for research in the fields of pharmacology and biochemistry .
Propriétés
Formule moléculaire |
C8H12N2O3S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
N-[2-hydroxy-5-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-6-3-4-8(11)7(5-6)10-14(2,12)13/h3-5,9-11H,1-2H3 |
Clé InChI |
VUZCSZGUHZUEHR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


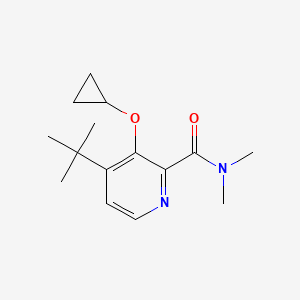
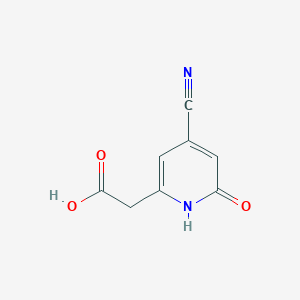
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
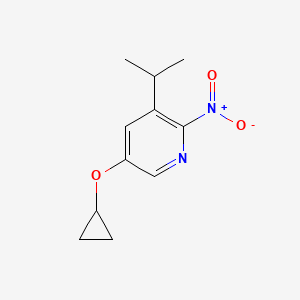
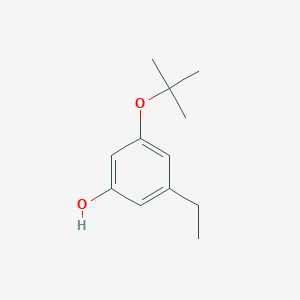

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
